molecular formula C19H21F3N4O B2934570 2-Phenyl-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one CAS No. 2380100-32-1

2-Phenyl-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one

Cat. No.: B2934570
CAS No.: 2380100-32-1
M. Wt: 378.399
InChI Key: CCCJAMSEMBZNOM-UHFFFAOYSA-N
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Description

2-Phenyl-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one is a complex organic compound that features a trifluoromethyl group attached to a pyridazine ring, which is further connected to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyridazine ring with the trifluoromethyl group, followed by the introduction of the piperazine moiety. The final step involves the attachment of the phenyl and butanone groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-Phenyl-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties, such as improved stability or enhanced performance.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, while the piperazine moiety can interact with various receptors or enzymes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinoline
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
  • 3-trifluoromethyl-1,2,4-triazoles

Uniqueness

2-Phenyl-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperazine moiety allows for versatile interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-phenyl-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c1-2-15(14-6-4-3-5-7-14)18(27)26-12-10-25(11-13-26)17-9-8-16(23-24-17)19(20,21)22/h3-9,15H,2,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCJAMSEMBZNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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